BisphenolC-PhosgeneCopolymer

Description

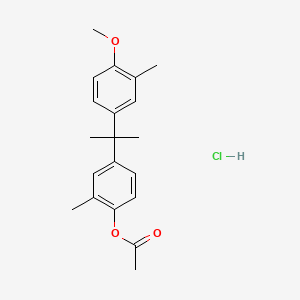

Bisphenol C-Phosgene Copolymer is a polycarbonate synthesized via the reaction of bisphenol C (BPC) and phosgene (COCl₂). The general structure consists of repeating carbonate groups (-O-(C=O)-O-) linked by aromatic BPC units . Its molecular formula is (C₂₀H₁₂D₁₂O₃)ₙ in deuterated forms, with an unlabelled CAS number 31780-23-1 .

Properties

Molecular Formula |

C20H25ClO3 |

|---|---|

Molecular Weight |

348.9 g/mol |

IUPAC Name |

[4-[2-(4-methoxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] acetate;hydrochloride |

InChI |

InChI=1S/C20H24O3.ClH/c1-13-11-16(7-9-18(13)22-6)20(4,5)17-8-10-19(14(2)12-17)23-15(3)21;/h7-12H,1-6H3;1H |

InChI Key |

PDRPQJYAPFFFAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)C)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BisphenolC-PhosgeneCopolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as pyridine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 50-100°C and a controlled addition of phosgene to ensure complete polymerization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of bisphenol C and phosgene, along with the catalyst, to achieve high yields and consistent polymer quality. The polymer is then purified and processed into various forms, such as pellets or films, for further applications .

Chemical Reactions Analysis

Types of Reactions

BisphenolC-PhosgeneCopolymer undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.

Substitution: The polymer can undergo substitution reactions, particularly at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Oxidation: Carbonyl and carboxyl derivatives of the polymer.

Reduction: Reduced forms of the polymer with fewer oxygen-containing groups.

Substitution: Halogenated or nitrated derivatives of the polymer.

Scientific Research Applications

BisphenolC-PhosgeneCopolymer has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in composite materials.

Biology: Employed in the development of biocompatible coatings and scaffolds for tissue engineering.

Medicine: Utilized in the fabrication of medical devices and drug delivery systems due to its biocompatibility and stability.

Industry: Applied in the production of high-performance plastics, coatings, and adhesives for automotive, aerospace, and electronics industries

Mechanism of Action

The mechanism of action of BisphenolC-PhosgeneCopolymer involves its interaction with various molecular targets and pathways. The polymer’s high thermal stability and chemical resistance are attributed to the strong covalent bonds formed during polymerization. These properties enable the polymer to withstand harsh conditions and maintain its structural integrity. Additionally, the aromatic rings in the polymer backbone contribute to its rigidity and mechanical strength .

Comparison with Similar Compounds

Properties (Inferred from Structural Analogs)

- Thermal Stability : Likely comparable to BPA-based polycarbonates (~147°C glass transition temperature) .

- Fire Resistance : Early studies suggest self-extinguishing behavior in epoxy formulations .

- Mechanical Strength : High impact resistance due to aromatic backbone, though rigidity may vary with BPC’s structure .

Comparison with Similar Compounds

Bisphenol A (BPA)-Phosgene Polycarbonate

Key Differences :

Other Bisphenol-Phosgene Copolymers

- Bisphenol S (BPS)-Phosgene: Used in thermal paper and coatings; higher thermal stability but similar toxicity debates .

- Bisphenol F (BPF)-Phosgene: Lower rigidity than BPA; used in epoxy resins .

Aliphatic Polycarbonates

Key Differences :

- Aliphatic polycarbonates avoid phosgene but lack the mechanical performance of aromatic variants like BPC copolymer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.